N-(1-Phenylethyl)-1-propanamine hydrochloride
Description
N-(1-Phenylethyl)-1-propanamine hydrochloride (CAS: 66896-60-4) is a secondary amine hydrochloride derivative characterized by a phenylethyl group attached to a propaneamine backbone. Its molecular formula is C₁₁H₁₈ClN, with a molecular weight of 199.73 g/mol . The compound features a chiral center at the phenylethyl group, which may influence its stereochemical interactions in pharmacological contexts.
Properties
IUPAC Name |
N-(1-phenylethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-9-12-10(2)11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFQDURQIBCXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149499-66-1 | |
| Record name | (1-phenylethyl)(propyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenylethyl)-1-propanamine hydrochloride typically involves the reaction of 1-phenylethylamine with 1-bromopropane under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenylethyl)-1-propanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
N-(1-Phenylethyl)-1-propanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-Phenylethyl)-1-propanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
N-(1-Phenylethyl)cyclopropanamine Hydrochloride
- Molecular Formula : C₁₁H₁₆ClN
- Molecular Weight : 197.70 g/mol
- Key Differences : Replaces the propane chain with a cyclopropane ring, reducing conformational flexibility. This modification may enhance metabolic stability but limit binding to certain receptors due to steric constraints.
- Physicochemical Properties : Higher topological polar surface area (12 Ų vs. <12 Ų for the primary compound), suggesting altered solubility .
(R)-(+)-N-Isopropyl-1-phenylethylamine Hydrochloride
- Molecular Formula : C₁₁H₁₈ClN
- Molecular Weight : 199.72 g/mol
- Key Differences : Substitutes the propaneamine chain with an isopropyl group. The (R)-enantiomer configuration is critical for chiral recognition in receptor binding, as seen in antiparkinson drugs like Rasagiline .
- Applications : Used as an intermediate in synthesizing enantioselective pharmaceuticals .
Fendiline Hydrochloride
Benzydamine Hydrochloride
Nortriptyline Hydrochloride
- Molecular Formula : C₁₉H₂₁ClN
- Molecular Weight : 299.83 g/mol
- Key Differences: Tricyclic dibenzocycloheptene backbone enhances serotonin/norepinephrine reuptake inhibition.
- Applications : Antidepressant (e.g., PrAVENTYL®) .
Structural and Functional Analysis
Table 1: Comparative Data of N-(1-Phenylethyl)-1-propanamine Hydrochloride and Analogs
Impact of Structural Variations
- Chain Length and Rigidity : Cyclopropane (rigid) vs. propane (flexible) chains alter bioavailability and receptor affinity .
- Substituent Effects : Bulky groups (e.g., diphenylpropyl in Fendiline) enhance lipophilicity and membrane penetration but may reduce aqueous solubility .
- Stereochemistry: The (R)-enantiomer in Rasagiline intermediates shows enhanced selectivity for monoamine oxidase-B, highlighting the importance of chirality .
Biological Activity
N-(1-Phenylethyl)-1-propanamine hydrochloride, also known as phenethylpropanamine, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₈ClN
- CAS Number : 149499-66-1
- Molecular Weight : 201.73 g/mol
- Hazard Classification : Irritant .
Pharmacological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Antioxidant Activity : Studies suggest that this compound may possess antioxidant properties, which can mitigate oxidative stress in biological systems. This is critical for preventing cellular damage and associated diseases .
- Anti-inflammatory Effects : Preliminary findings indicate potential anti-inflammatory capabilities, making it a candidate for therapeutic applications in inflammatory diseases .
- Anticancer Potential : Some research has explored the compound's efficacy in inhibiting cancer cell proliferation. For instance, it has shown promise in vitro against various cancer cell lines, suggesting a role in cancer therapy .
Synthesis of the Compound
The synthesis of this compound involves several chemical reactions. The process typically includes the following steps:
- Starting Materials : The synthesis begins with readily available precursors such as phenethylamine.
- Reaction Conditions : The reaction is usually carried out under controlled conditions to ensure high yield and purity.
- Purification : Post-synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the hydrochloride salt form of the compound.
Case Study 1: Antioxidant and Anticancer Activity
A study evaluated the antioxidant properties of this compound using various assays (e.g., DPPH radical scavenging). Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, alongside notable anticancer activity against HepG2 liver cancer cells .
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that this compound could inhibit pro-inflammatory cytokines in macrophages. This suggests a mechanism by which this compound may exert its anti-inflammatory effects, potentially useful in treating conditions like arthritis or other inflammatory disorders .
Comparative Analysis of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing N-(1-Phenylethyl)-1-propanamine Hydrochloride in laboratory settings?
Answer: A common approach involves reductive amination using 1-phenylpropan-1-amine and propionaldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions. Post-reaction purification typically includes solvent extraction (e.g., dichloromethane), followed by crystallization using hydrochloric acid to isolate the hydrochloride salt. Characterization via (e.g., δ 1.2–1.5 ppm for CH2 groups, δ 7.2–7.4 ppm for aromatic protons) and mass spectrometry (expected molecular ion at m/z 199.73 for CHNCl) is critical to confirm purity .
Q. How can researchers verify the structural identity of this compound?
Answer: Use a combination of spectroscopic techniques:
- NMR Spectroscopy : Compare observed proton shifts with literature data for analogous compounds (e.g., δ 3.1–3.4 ppm for NH groups in hydrochloride salts) .
- FT-IR : Identify characteristic peaks such as N–H stretches (~2500–3000 cm) and C–Cl bonds (~600–800 cm) .
- Elemental Analysis : Validate %C, %H, %N, and %Cl against theoretical values (e.g., C: 66.16%, H: 8.43%, N: 7.02%, Cl: 17.79%) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
Answer:
- Solubility : Highly soluble in polar solvents like water (2000 g/L at 20°C) and methanol; limited solubility in non-polar solvents (e.g., hexane) .
- Stability : Store at RT in a desiccator to prevent hygroscopic degradation. Avoid prolonged exposure to light, as aromatic amines may undergo photolytic oxidation .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved for chiral studies?
Answer: Employ chiral chromatography (e.g., Chiralpak® AD-H column) with a mobile phase of hexane:isopropanol (90:10) and 0.1% diethylamine. Monitor retention times and compare with racemic mixtures. Alternatively, synthesize diastereomeric salts using (+)- or (−)-tartaric acid for crystallization-based separation . Validate enantiopurity via polarimetry (e.g., specific rotation [α] = ±XX°) .
Q. What experimental strategies address discrepancies in pharmacological activity data for structurally similar compounds?
Answer:
- Structure-Activity Relationship (SAR) : Compare functional groups with analogs like Benzydamine Hydrochloride (CAS 132-69-4), noting substituent effects (e.g., indazole vs. phenyl groups) on receptor binding .
- Dose-Response Studies : Use in vitro assays (e.g., enzyme inhibition) to validate EC values. If contradictions arise, check assay conditions (pH, temperature) or potential metabolite interference .
Q. How can researchers optimize reaction yields for scaled-up synthesis while minimizing impurities?
Answer:
- Process Optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, stoichiometry). For example, increasing NaBH3CN equivalents (1.2–1.5 mol) improves amine reduction efficiency .
- Impurity Profiling : Employ HPLC-MS to identify byproducts (e.g., unreacted starting materials). Gradient elution (acetonitrile:water + 0.1% TFA) effectively resolves peaks at 254 nm .
Q. What advanced analytical methods are suitable for studying degradation pathways under stress conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (60°C), acid (0.1M HCl), and UV light. Monitor via LC-HRMS to identify degradation products (e.g., deamination products or aromatic ring oxidation) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in academic labs?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite). No significant hazards are reported under standard handling conditions .
Data Contradiction Analysis
Q. How should researchers resolve conflicting solubility data reported in literature?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
